5-Amino-4-methylpentanoic acid
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Overview
Description
5-Amino-4-methylpentanoic acid is an organic compound that belongs to the class of amino acids It is structurally characterized by an amino group (-NH2) and a carboxyl group (-COOH) attached to a pentanoic acid backbone with a methyl group at the fourth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-methylpentanoic acid typically involves the use of branched-chain amino acids as starting materials. One common method involves the hydrogenation of N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester in the presence of palladium on charcoal . This reaction yields the desired amino acid with high purity.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve the use of protecting groups to prevent unwanted side reactions and facilitate purification.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides and other substituted products.
Scientific Research Applications
5-Amino-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic effects, including its role in metabolic pathways and as a potential treatment for metabolic disorders.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of 5-Amino-4-methylpentanoic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. It is involved in the synthesis of proteins and other biomolecules. The compound interacts with molecular targets such as aminoacyl-tRNA synthetases and ribosomes, facilitating protein synthesis and other cellular processes .
Comparison with Similar Compounds
Leucine: 2-Amino-4-methylpentanoic acid, an essential amino acid involved in protein synthesis and metabolic regulation.
Isoleucine: 2-Amino-3-methylpentanoic acid, another essential amino acid with similar metabolic functions.
Valine: 2-Amino-3-methylbutanoic acid, also an essential amino acid involved in protein synthesis.
Uniqueness: 5-Amino-4-methylpentanoic acid is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its applications in various fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
5-amino-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
InChI Key |
PSNUVGIVZCOHME-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)CN |
Origin of Product |
United States |
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